Coptis chinensis, a traditional Chinese medicinal plant, has been used for centuries to treat various inflammatory diseases. The plant contains several bioactive compounds, including coptisine, berberine, and anemoside B4, which have been the subject of recent scientific investigations due to their potential therapeutic properties. These compounds have been shown to exhibit anti-inflammatory, anti-tumor, immunomodulatory, and hepatoprotective effects, which could be beneficial in the treatment of a range of conditions, including hepatocellular carcinoma, inflammatory disorders, and sepsis-related intestinal injury1 2 3 4 6 7.
The anti-inflammatory activity of coptisine, a major constituent of Coptis chinensis, is attributed to its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cytokine mRNA. Coptisine also impedes the degradation of the inhibitor of nuclear factor κBα (IκBα) and the phosphorylation of key signaling molecules, including ERK, JNK, p38 MAPK, and PI3K/Akt, thereby blocking the activation of nuclear factor-kappa B (NF-κB), MAPK, and PI3K/Akt pathways in macrophages1.
An alkali-extracted polysaccharide from Bupleurum chinense, BCAP-1, has demonstrated anti-tumor and immunomodulatory activities. BCAP-1 enhances the secretion of TNF-α and NO, and upregulates the transcripts of TNF-α and iNOS. It also induces the phosphorylation of p65 and decreases the expression of IκB in macrophages, suggesting that BCAP-1 activates macrophages through the NF-κB signaling pathway2.
Anemoside B4, isolated from Pulsatilla chinensis, has shown anti-inflammatory and immune-modulatory properties in vivo. It suppresses pro-inflammatory cytokine production and inhibits NF-κB pathway activation. Additionally, anemoside B4 modulates immune responses by affecting splenocyte proliferation, delayed type hypersensitivity, and T cell subtypes3.
Berberine, another major component of Coptis chinensis, has been implicated in the inhibition of hepatocellular carcinoma cell growth through the activation of the nonsteroidal anti-inflammatory drug-activated gene (NAG-1) and its upstream transcriptional factor early growth response gene (Egr-1)4.
Coptisine and anemoside B4 have been studied for their potential to treat inflammatory disorders. They have been shown to reduce inflammation in animal models by targeting various signaling pathways and modulating immune responses1 3.
BCAP-1 from Bupleurum chinense and berberine from Coptis chinensis have exhibited anti-tumor activities. BCAP-1 does so by stimulating the immune system, while berberine induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells2 4.
Berberine has been studied for its hepatoprotective effects, which may be related to the regulation of endogenous metabolites involved in energy metabolism, amino acid metabolism, and metabolism of intestinal flora6.
Coptis chinensis and berberine have shown a preventive effect on intestinal injury in rats challenged with lipopolysaccharides. They work by enhancing antioxidant enzyme activities and suppressing the activation of TLR4 and NF-κB in the ileum, indicating their potential in preventing sepsis and related complications7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: